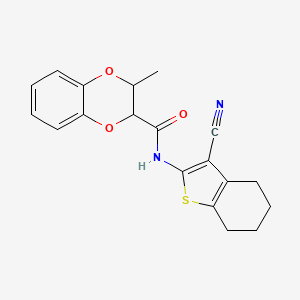

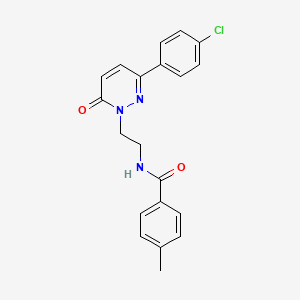

![molecular formula C18H13N3O B2643822 6-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]喹啉 CAS No. 866018-97-5](/img/structure/B2643822.png)

6-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is a heterocyclic compound with a molecular formula of C18H13N3O and a molecular weight of 287.32 . It contains a quinoline nucleus, which is an important construction motif for the development of new drugs . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied due to its wide range of biological and pharmacological activities . A number of established protocols have been reported for the synthesis of the quinoline ring, which can be altered to produce a number of differently substituted quinolines . The synthesis of new 2-amino-1,3,4-oxadiazole derivatives has also been reported .Molecular Structure Analysis

The molecular structure of “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .科学研究应用

抗菌及抗结核活性

一系列喹啉基1,3,4-恶二唑衍生物已被合成,并对其抗菌、抗结核、抗疟疾和细胞毒活性进行了评估。这些衍生物表现出显着的生物活性,表明它们作为治疗感染和疾病的治疗剂的潜力 (Ladani & Patel, 2015).

抗原生动物剂

喹喔啉基1,3,4-恶二唑已被证明具有良好的抗菌、抗真菌和抗克氏锥虫活性,突出了它们作为抗原生动物剂的潜力。特别是先导化合物在针对克氏锥虫的短期体内模型中表现出有效性,表明治疗原生动物感染的新途径 (Patel et al., 2017).

抗癌潜力

该化合物已被研究其抗癌潜力,一些衍生物在癌细胞系中显示出亚微摩尔抗增殖活性。这表明其在设计新型抗癌剂中的用途,特别是靶向 Bcl-2,这是一种已知在癌细胞中抵制程序性细胞死亡的蛋白质 (Hamdy et al., 2019).

抗菌活性

新型衍生物已被合成并针对各种细菌和真菌测试了抗菌活性。这些研究揭示了该化合物作为开发新型抗菌剂的基础的潜力 (Faldu et al., 2014; Gupta et al., 2008).

抗炎和镇痛活性

新型衍生物的合成也因其潜在的抗炎和镇痛活性而被探索。这些研究有助于了解该化合物在治疗炎症和疼痛方面的用途,展示了更广泛的治疗适用性 (Alam et al., 2011).

作用机制

While the specific mechanism of action for “6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline” is not explicitly stated in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

未来方向

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . Future research could focus on the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .

属性

IUPAC Name |

2-(4-methylphenyl)-5-quinolin-6-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-12-4-6-13(7-5-12)17-20-21-18(22-17)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFQVPAIRDCGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)

![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)

![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)